![molecular formula C11H7ClFNO4S2 B12113663 5-[(3-Chloro-2-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12113663.png)
5-[(3-Chloro-2-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-Chloro-2-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid: is a fascinating compound with a complex structure. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industry. Let’s explore its synthesis, reactions, applications, and more.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation. In this process, an aryl or vinyl boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The boronic acid reagent serves as the source of the aryl or vinyl group. Notably, boron reagents play a crucial role in this reaction .
Reaction Conditions: The reaction conditions for Suzuki–Miyaura coupling typically involve mild temperatures, neutral or slightly basic pH, and the use of a suitable solvent (often an ether or THF). Boron reagents such as boronic acids or boronate esters are employed. The choice of boron reagent influences the reaction outcome and selectivity .
Industrial Production: While academic research often focuses on small-scale synthesis, industrial production methods may involve large-scale processes. These could include continuous flow reactions, optimization of reaction conditions, and efficient purification techniques.
Análisis De Reacciones Químicas
Reactivity:
5-[(3-Chloro-2-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid: can undergo various chemical reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the phenyl ring can be replaced.
Other Transformations: It may participate in other reactions, such as cyclizations or rearrangements.
Common Reagents: Common reagents include:
Boronic acids: Used in Suzuki–Miyaura coupling.
Oxidizing agents: For oxidation reactions.
Reducing agents: For reduction reactions.
Major Products: The major products depend on the specific reaction conditions and the substituents present. These could include derivatives with altered functional groups or stereochemistry.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Researchers explore the compound’s potential as a drug candidate. Its sulfonamide moiety may interact with biological targets, making it relevant for diseases like cancer, inflammation, or infections.
Industry: In industry, it could serve as a building block for more complex molecules or as a precursor for pharmaceuticals, agrochemicals, or materials.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific proteins, enzymes, or cellular pathways.
Comparación Con Compuestos Similares
Comparing it with structurally related compounds reveals its unique features. Similar compounds include other sulfonamides, thiophenes, and carboxylic acids.
Propiedades
Fórmula molecular |
C11H7ClFNO4S2 |
|---|---|
Peso molecular |
335.8 g/mol |
Nombre IUPAC |
5-[(3-chloro-2-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H7ClFNO4S2/c12-7-2-1-3-8(10(7)13)14-20(17,18)9-4-6(5-19-9)11(15)16/h1-5,14H,(H,15,16) |
Clave InChI |
QPGGOCGNKLVBOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)F)NS(=O)(=O)C2=CC(=CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chlorothiazolo[5,4-c]pyridine-2(1H)-thione](/img/structure/B12113580.png)
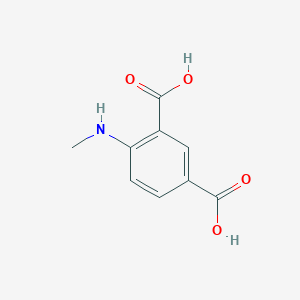

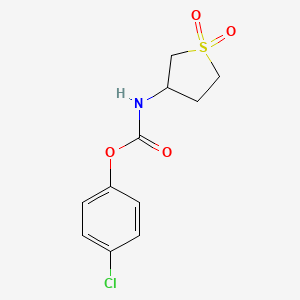

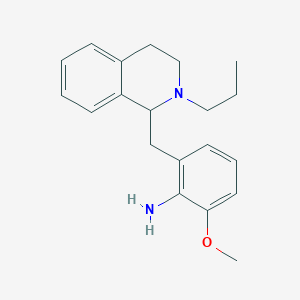
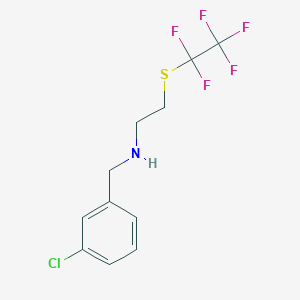
![3-[[(5Z)-3-methyl-4-oxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B12113630.png)

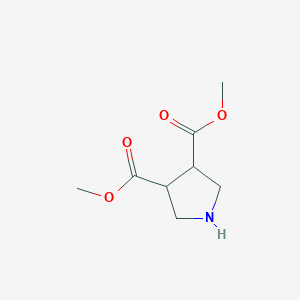
![3-({[(3-Hydroxyphenyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione](/img/structure/B12113641.png)
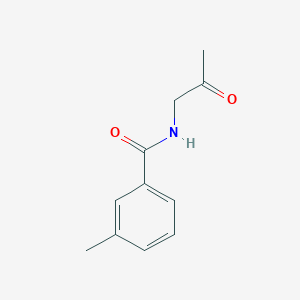
![2-[(2-Phenylquinazolin-4-yl)sulfanyl]acetic acid](/img/structure/B12113650.png)

